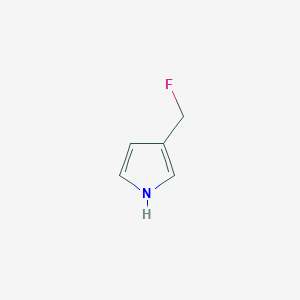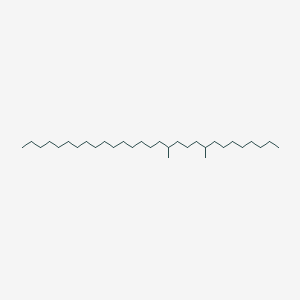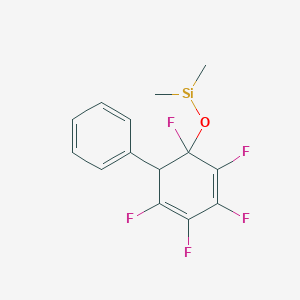
2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure characterized by a hydroxymethylidene group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate hydroxymethylidene derivative, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sodium methoxide in toluene have been reported to be effective in the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism by which 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one exerts its effects involves interactions with various molecular targets. The hydroxymethylidene group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
- 2-(Hydroxymethylidene)indan-1-one
- 3-Hydroxymethylidene-4-piperidone
- 2-Hydroxymethylidene-7-methoxyindan-1-one
Comparison: 2-(Hydroxymethylidene)-3,3-dimethylcyclohexan-1-one is unique due to its specific structural features, such as the presence of a dimethyl group on the cyclohexanone ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Propiedades
Número CAS |
65716-59-8 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(hydroxymethylidene)-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-3-4-8(11)7(9)6-10/h6,10H,3-5H2,1-2H3 |
Clave InChI |
VYPAILKOQKEOFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=O)C1=CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
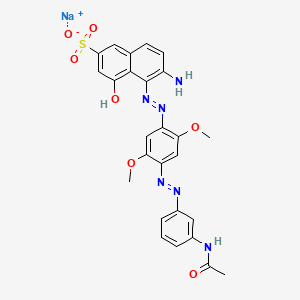
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
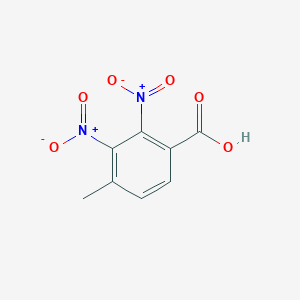
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
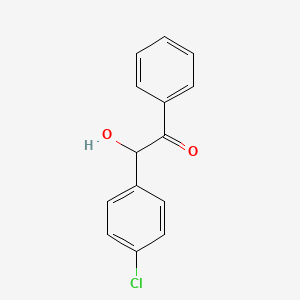
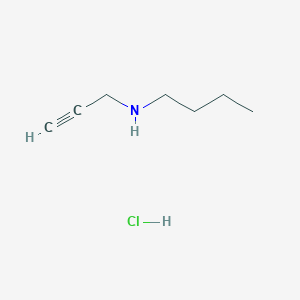
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

